trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol
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Overview
Description
Trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is characterized by the presence of a cyclobutanol ring substituted with an oxan-4-ylamino group. This compound is of interest in various fields of scientific research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol typically involves the reaction of cyclobutanone with oxan-4-ylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone derivatives, while reduction can produce various cyclobutanol derivatives .
Scientific Research Applications
Trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol is utilized in several scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new chemical entities.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol: Similar in structure but with a cyclopentanol ring instead of a cyclobutanol ring.
trans-2-[(Oxan-4-yl)amino]cyclohexan-1-ol: Contains a cyclohexanol ring, offering different steric and electronic properties.
Uniqueness
Trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol is unique due to its cyclobutanol ring, which imparts distinct reactivity and interaction profiles compared to its cyclopentanol and cyclohexanol analogs. This uniqueness makes it valuable for specific applications where the cyclobutanol ring’s properties are advantageous .
Properties
IUPAC Name |
(1S,2S)-2-(oxan-4-ylamino)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9-2-1-8(9)10-7-3-5-12-6-4-7/h7-11H,1-6H2/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXODTBSXWZFMIG-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]1NC2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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